N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]aniline
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Overview
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-CHLORO-N-PHENYL-2H-CHROMEN-2-IMINE is a complex organic compound that belongs to the class of chromen-imines. This compound is characterized by its unique structure, which includes a benzodiazole moiety, a chloro substituent, and a phenyl group attached to a chromen-imine core. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-CHLORO-N-PHENYL-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the chromen-imine core, followed by the introduction of the benzodiazole moiety and the chloro substituent. Common reagents used in these reactions include aromatic aldehydes, amines, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-CHLORO-N-PHENYL-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Scientific Research Applications
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-CHLORO-N-PHENYL-2H-CHROMEN-2-IMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme activities or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-CHLORO-N-PHENYL-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole moiety may bind to active sites of enzymes, inhibiting their activity. Additionally, the chloro substituent and phenyl group may enhance the compound’s binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-CHLORO-N-PHENYL-2H-CHROMEN-2-IMINE can be compared with other similar compounds, such as:
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-N-PHENYL-2H-CHROMEN-2-IMINE: This compound has a methyl substituent instead of a chloro substituent, which may affect its chemical reactivity and biological activity.
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-PHENYL-2H-CHROMEN-2-IMINE: The presence of a bromo substituent may enhance the compound’s reactivity in substitution reactions compared to the chloro analog.
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-FLUORO-N-PHENYL-2H-CHROMEN-2-IMINE: The fluoro substituent may increase the compound’s stability and influence its interactions with biological targets.
The uniqueness of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-CHLORO-N-PHENYL-2H-CHROMEN-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14ClN3O |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-chloro-N-phenylchromen-2-imine |
InChI |
InChI=1S/C22H14ClN3O/c23-15-10-11-20-14(12-15)13-17(21-25-18-8-4-5-9-19(18)26-21)22(27-20)24-16-6-2-1-3-7-16/h1-13H,(H,25,26) |
InChI Key |
HUXNLZNIJZZWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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